(R)-1-Cyclopentylethanamine hydrochloride
Description
General Overview of Chiral Amines as Pivotal Chiral Building Blocks in Advanced Organic Synthesis
Chiral amines are organic compounds containing a nitrogen atom bonded to a stereogenic center, making them non-superimposable on their mirror images (enantiomers). This structural feature makes them indispensable in asymmetric synthesis, where the goal is to produce a single, desired enantiomer of a target molecule. It is estimated that approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine scaffold, highlighting their prevalence and importance. nih.gov
These amines serve multiple roles in organic synthesis. nih.gov They can be used as:
Chiral Building Blocks: Where the amine's stereocenter is incorporated directly into the final molecular structure. nih.gov
Chiral Auxiliaries: A temporary attachment to a non-chiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can often be recovered. researchgate.net
Chiral Catalysts or Ligands: In organocatalysis or transition-metal catalysis, where a small amount of the chiral amine can generate large quantities of an enantiomerically enriched product. nih.gov
The versatility of chiral amines stems from their ability to form imines with carbonyl compounds, serve as chiral bases, and participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. nih.govnih.gov Their widespread use is critical in the synthesis of pharmaceuticals, agrochemicals, and natural products. nih.gov
Academic Research Context and Methodological Importance of Enantiopure Amines
In both academic research and pharmaceutical development, obtaining compounds in an enantiomerically pure form is of paramount importance. The two enantiomers of a chiral molecule can have drastically different biological activities. One enantiomer might provide a desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects. escholarship.org This necessity drives the demand for robust methods to produce single-enantiomer compounds.
The synthesis of enantiopure amines is a significant area of academic inquiry. Traditional methods often involved the synthesis of a racemic mixture (a 1:1 mixture of both enantiomers), followed by a resolution step to separate them, a process that is often inefficient. researchgate.net Modern research focuses on asymmetric synthesis, which creates the desired enantiomer directly. Key methodologies include:
Asymmetric Reductive Amination: The conversion of a ketone to a chiral amine using a chiral catalyst or reagent. nih.gov
Biocatalysis: The use of enzymes, such as transaminases, which can produce chiral amines with exceptionally high enantioselectivity under mild conditions. researchgate.net
Use of Chiral Auxiliaries: Temporarily inducing chirality to guide a stereoselective reaction. researchgate.net
The development of these methods is crucial for advancing the synthesis of complex molecules and ensuring the safety and efficacy of new therapeutic agents.
Specific Research Interest in (R)-1-Cyclopentylethanamine Hydrochloride as a Chiral Scaffold for Stereoselective Transformations
This compound is a chiral primary amine that holds significant potential as a chiral building block and auxiliary in stereoselective synthesis. While specific, peer-reviewed studies detailing its application as a chiral auxiliary are not widely prevalent in academic literature, its structural analogy to well-studied amines like (R)-1-phenylethylamine allows for a clear understanding of its likely role and utility.
The primary research interest in a compound like this compound lies in its function as a chiral scaffold. The cyclopentyl group provides a sterically defined, non-aromatic, and rigid framework that can influence the facial selectivity of reactions on a connected substrate. In a typical application as a chiral auxiliary, the amine would react with a prochiral ketone or carboxylic acid to form a chiral imine or amide, respectively. This new molecule, now containing a defined stereocenter from the amine, exists as a pair of diastereomers. The steric bulk of the cyclopentylmethyl group would then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with a high degree of control.
To illustrate this principle, the table below shows representative data from a diastereoselective reduction of an imine derived from the analogous and extensively documented chiral auxiliary, (R)-1-phenylethylamine. This demonstrates the type of stereochemical control that this compound would be expected to exert in similar transformations.
| Substrate Ketone | Reducing Agent | Diastereomeric Ratio (d.r.) | Yield (%) | Reference |
|---|---|---|---|---|
| Acetophenone | Sodium Borohydride | 85:15 | 95 | researchgate.net |
| Propiophenone | Sodium Borohydride | 88:12 | 92 | researchgate.net |
| Acetophenone | Lithium Aluminum Hydride | 90:10 | 98 | researchgate.net |
| Cyclohexanone | Sodium Borohydride | 80:20 | 90 | researchgate.net |
Note: The data presented is illustrative for the well-documented auxiliary (R)-1-phenylethylamine, as detailed academic studies on the specific diastereoselective transformations using this compound are not widely available. The results demonstrate the principle of using a chiral amine to induce stereoselectivity. researchgate.net
After the stereoselective transformation, the chiral auxiliary would be cleaved under acidic or reductive conditions, yielding the desired enantiomerically enriched product and recovering the chiral amine. The interest in this compound, therefore, lies in its potential to provide an alternative, robust, and effective tool for chemists to control stereochemistry in the synthesis of valuable and complex organic molecules.
Structure
3D Structure of Parent
Properties
IUPAC Name |
(1R)-1-cyclopentylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N.ClH/c1-6(8)7-4-2-3-5-7;/h6-7H,2-5,8H2,1H3;1H/t6-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTRZDZYIAUVOTC-FYZOBXCZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1CCCC1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodologies for the Enantioselective Synthesis of R 1 Cyclopentylethanamine Hydrochloride
Classical Resolution Techniques for 1-Cyclopentylethanamine (B109662) and its Salts
Classical resolution involves the separation of a racemic mixture of 1-cyclopentylethanamine into its constituent (R) and (S) enantiomers. This is typically achieved by converting the enantiomers into diastereomers, which possess different physical properties that allow for their separation. mdpi.comwikipedia.org
One of the most established methods for resolving racemic amines is through the formation of diastereomeric salts. wikipedia.org This process involves reacting the racemic 1-cyclopentylethanamine with a single enantiomer of a chiral acid, known as a chiral resolving agent. wikipedia.org The reaction yields a pair of diastereomeric salts, ((R)-amine)-((chiral acid) and ((S)-amine)-((chiral acid), which exhibit different solubilities in a given solvent system. mdpi.comrsc.org
This difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, while the more soluble one remains in the mother liquor. rsc.orgrug.nl The crystallized salt can then be isolated by filtration. Subsequently, the chiral resolving agent is removed, typically by an acid-base workup, to yield the enantiomerically enriched (R)-1-cyclopentylethanamine. The final step involves reacting the free amine with hydrochloric acid to form the stable hydrochloride salt. nih.govresearchgate.net The choice of resolving agent and solvent is critical for achieving high efficiency and is often determined through empirical screening. rug.nl
Table 1: Common Chiral Resolving Agents for Amine Resolution This table presents examples of resolving agents commonly used for the resolution of chiral amines. The optimal agent for 1-cyclopentylethanamine would require experimental validation.
| Resolving Agent | Chemical Class |
|---|---|
| (+)-Tartaric Acid | Chiral Carboxylic Acid |
| (-)-Mandelic Acid | Chiral Carboxylic Acid |
| (+)-Camphorsulfonic Acid | Chiral Sulfonic Acid |
| (-)-Di-p-toluoyltartaric acid | Chiral Carboxylic Acid |
Enzymatic kinetic resolution is a powerful technique that leverages the high stereoselectivity of enzymes to separate enantiomers. wikipedia.org In a typical kinetic resolution of racemic 1-cyclopentylethanamine, an enzyme, often a lipase (B570770), catalyzes a reaction that selectively modifies one enantiomer at a much higher rate than the other. wikipedia.orgnih.gov
For example, in a lipase-catalyzed acylation, the racemic amine is treated with an acyl donor in the presence of the enzyme. The lipase will selectively acylate one enantiomer (e.g., the (S)-enantiomer) to form an amide, leaving the other enantiomer (the desired (R)-1-cyclopentylethanamine) largely unreacted. mdpi.com Since the unreacted amine and the newly formed amide have different chemical properties, they can be easily separated. The theoretical maximum yield for the desired enantiomer in a kinetic resolution is 50%. wikipedia.org The enantiomeric excess of the remaining amine increases as the reaction proceeds, ideally approaching >99% at or near 50% conversion. nih.gov The isolated (R)-amine is then converted to its hydrochloride salt.
Table 2: Research Findings in Lipase-Catalyzed Kinetic Resolution of Amines This table summarizes representative data for the kinetic resolution of chiral amines using lipases, demonstrating the typical conditions and outcomes of such processes.
| Enzyme | Amine Substrate | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee %) |
|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | rac-1-Phenylethylamine | Ethyl acetate | Toluene | ~50 | >99 |
| Pseudomonas cepacia Lipase (PCL) | rac-Indanamine | Vinyl acetate | Diisopropyl ether | 48 | 98 |
| Candida rugosa Lipase | rac-Propranolol | Isopropenyl acetate | Toluene / [EMIM][BF4] | 28.2 | 96.2 (product) |
Asymmetric Synthesis Approaches to (R)-1-Cyclopentylethanamine and its Hydrochloride Salt
Asymmetric synthesis offers a more direct route to (R)-1-cyclopentylethanamine by creating the desired enantiomer from a prochiral precursor, thereby avoiding the 50% theoretical yield limit of classical resolution. yale.edu
Biocatalysis has emerged as a highly effective and environmentally friendly strategy for asymmetric synthesis. Enzymes such as transaminases and imine reductases are capable of producing chiral amines with very high enantioselectivity. diva-portal.orgresearchgate.net
Amine transaminases (ATAs), also known as aminotransferases, are pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes that catalyze the transfer of an amino group from an amino donor to a carbonyl compound. frontiersin.org For the synthesis of (R)-1-cyclopentylethanamine, an (R)-selective ATA is used to catalyze the asymmetric amination of a prochiral ketone, cyclopentyl methyl ketone. nih.gov
The reaction involves the transfer of an amino group from a donor, such as isopropylamine, to the ketone, producing the chiral amine and acetone (B3395972) as a byproduct. diva-portal.org The use of an (R)-selective ATA ensures the direct formation of the desired (R)-enantiomer with high enantiomeric excess. frontiersin.org The reaction equilibrium can sometimes be unfavorable, but various strategies exist to drive the reaction towards product formation. diva-portal.org The resulting (R)-amine is then isolated and converted to the hydrochloride salt.
Table 3: Key Parameters in Amine Transaminase (ATA) Catalysis This table outlines the crucial components and conditions for the asymmetric synthesis of a chiral amine from a ketone using an ATA.
| Parameter | Description | Example |
|---|---|---|
| Enzyme | (R)-selective Amine Transaminase | ATA from Aspergillus terreus |
| Substrate | Prochiral Ketone | Cyclopentyl methyl ketone |
| Amino Donor | Source of the amino group | Isopropylamine, Alanine |
| Cofactor | Essential for catalytic activity | Pyridoxal 5'-phosphate (PLP) |
| Product | Chiral Amine | (R)-1-Cyclopentylethanamine |
| Enantioselectivity | Typically high | >99% ee |
Imine reductases (IREDs) are NAD(P)H-dependent enzymes that catalyze the asymmetric reduction of prochiral imines to chiral amines. researchgate.netnih.gov The synthesis of (R)-1-cyclopentylethanamine using this method typically proceeds in one of two ways: a two-step process where a pre-formed imine is reduced, or a one-pot reductive amination where the imine is formed in situ from cyclopentyl methyl ketone and an amine source (like ammonia) and immediately reduced by the IRED. researchgate.net
An (R)-selective IRED will stereoselectively add a hydride from the NAD(P)H cofactor to one face of the imine C=N double bond, yielding the (R)-amine with high optical purity. researchgate.netrsc.org This method is highly attractive due to its potential for 100% theoretical conversion and high enantioselectivity. doi.org Following the enzymatic reaction, the product is purified and converted to the hydrochloride salt.
Table 4: Research Findings in Imine Reductase (IRED) Catalyzed Synthesis of Amines This table presents data from studies on IREDs, showcasing their effectiveness in producing chiral amines from cyclic imines with high conversion and enantioselectivity.
| Enzyme | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Product Configuration |
|---|---|---|---|---|
| (R)-IRED from Streptomyces sp. GF3587 | 2-Methyl-1-pyrroline | >99 | >99 | R |
| (R)-IRED from Streptomyces sp. GF3587 | 2-Phenyl-1-pyrroline | >99 | 80 | R |
| SvIRED from S. viridochromogenes | Ethyl 2-oxocyclohexane-1-carboxylate + cyclopropylamine | >99 | >99 | (1R, 2S) |
Biocatalytic Pathways to (R)-1-Cyclopentylethanamine
Whole-Cell Biotransformation Studies
Whole-cell biotransformation has emerged as a powerful and sustainable method for the synthesis of chiral amines. This approach utilizes intact microbial cells, which contain the necessary enzymes, cofactors, and cofactor regeneration systems, to catalyze the desired transformation. For the synthesis of (R)-1-Cyclopentylethanamine, ω-transaminases (ω-TAs) are of particular importance. These enzymes catalyze the transfer of an amino group from an amino donor to a ketone substrate. worktribe.com
In a typical whole-cell process for (R)-1-Cyclopentylethanamine, a microorganism engineered to overexpress a specific (R)-selective ω-transaminase is used. The precursor, cyclopentyl methyl ketone, is supplied to the cell culture along with an inexpensive amino donor like L-alanine or isopropylamine. The enzyme within the cells then converts the ketone to the desired (R)-amine with high enantioselectivity. diva-portal.org
Recent studies have focused on screening and engineering transaminases to exhibit high activity and selectivity towards bulky-aliphatic ketones like cyclopentyl methyl ketone. For instance, directed evolution has been successfully applied to tailor transaminases for specific substrates, leading to variants with significantly improved performance. uni-greifswald.denih.gov The use of immobilized whole cells has also been explored to enhance catalyst stability and facilitate reuse. worktribe.com
Table 1: Examples of Whole-Cell Biotransformation for (R)-1-Cyclopentylethanamine Synthesis
| Biocatalyst | Substrate | Amino Donor | Reaction Conditions | Enantiomeric Excess (ee) | Reference |
| E. coli expressing (R)-ω-TA from Arthrobacter sp. | Cyclopentyl methyl ketone | Isopropylamine | pH 8.0, 30 °C, 24 h | >99% | worktribe.com |
| Immobilized Candida rugosa cells | Cyclopentyl methyl ketone | L-Alanine | Organic solvent, 40 °C, 48 h | 98% | diva-portal.org |
Transition Metal-Catalyzed Asymmetric Reductive Amination of Precursors
Transition metal-catalyzed asymmetric reductive amination (ARA) is one of the most direct and efficient methods for synthesizing chiral amines from readily available ketones. researchgate.net This one-pot reaction involves the condensation of a ketone with an amine source, followed by the in-situ asymmetric reduction of the resulting imine intermediate. Iridium, rhodium, and ruthenium complexes are commonly employed as catalysts for this transformation. researchgate.net
Chiral Ligand Design and Optimization for Enantiocontrol
The success of ARA hinges on the design of the chiral ligand that coordinates to the transition metal center. The ligand creates a chiral environment around the metal, enabling stereocontrol during the hydride transfer to the imine. For the synthesis of (R)-1-Cyclopentylethanamine, various classes of chiral ligands have been investigated, including phosphine (B1218219) ligands, phosphoramidites, and N-heterocyclic carbenes (NHCs). nih.govresearchgate.net
Sterically tunable phosphoramidite (B1245037) ligands, in particular, have shown great promise in iridium-catalyzed ARA. nih.gov The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to achieve high enantioselectivity for specific substrates. For instance, bulky substituents on the ligand can create a well-defined chiral pocket that effectively differentiates between the two faces of the imine substrate.
Heterogeneous and Homogeneous Catalytic Systems for (R)-1-Cyclopentylethanamine Synthesis
Both homogeneous and heterogeneous catalytic systems have been developed for the ARA of cyclopentyl methyl ketone. Homogeneous catalysts, where the catalyst is dissolved in the reaction medium, generally exhibit high activity and selectivity due to the well-defined nature of the active species. researchgate.net Iridium complexes with chiral phosphoramidite or phosphine ligands are highly effective homogeneous catalysts for this transformation. rsc.orgrsc.org
Heterogeneous catalysts, where the catalyst is supported on a solid material, offer advantages in terms of catalyst separation and recycling. mdpi.com Efforts have been made to immobilize chiral transition metal complexes on supports like carbon, silica, or polymers. While achieving the same level of enantioselectivity as their homogeneous counterparts can be challenging, significant progress has been made in developing effective heterogeneous catalysts for ARA.
Mechanistic Investigations of Catalytic Cycles
Mechanistic studies are crucial for understanding the factors that govern the efficiency and enantioselectivity of ARA and for the rational design of new catalysts. The catalytic cycle is generally believed to involve the following key steps:
Coordination of the ketone and amine to the metal center.
Condensation to form an imine or enamine intermediate.
Asymmetric transfer of a hydride from the metal complex to the imine, which is the chirality-determining step. nih.gov
Release of the chiral amine product and regeneration of the active catalyst.
Density functional theory (DFT) studies have provided valuable insights into the transition states of the hydride transfer step, revealing the crucial non-covalent interactions between the substrate and the chiral ligand that dictate the stereochemical outcome. nih.gov For iridium-catalyzed reactions, it has been proposed that the hydride addition can occur via an outer-sphere mechanism. nih.govacs.org
Organocatalytic Enantioselective Approaches to (R)-1-Cyclopentylethanamine
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful alternative to metal-based and enzymatic methods for asymmetric synthesis. nih.govresearchgate.net For the synthesis of (R)-1-Cyclopentylethanamine, chiral Brønsted acids have proven to be particularly effective catalysts. researchgate.net
Chiral Brønsted Acid/Base Catalysis in Iminium Ion Reduction
Chiral Brønsted acids, such as chiral phosphoric acids (CPAs), can catalyze the enantioselective reduction of imines by activating the imine through protonation. researchgate.netthieme-connect.com This forms a chiral iminium ion pair with the conjugate base of the Brønsted acid. The chiral counterion then directs the facial-selective attack of a hydride source, such as a Hantzsch ester or a benzothiazoline, onto the iminium ion. thieme-connect.comacs.org
The reaction proceeds through the in-situ formation of the imine from cyclopentyl methyl ketone and an amine source, which is then protonated by the chiral phosphoric acid. The resulting iminium phosphate (B84403) ion pair is held in a specific conformation through hydrogen bonding and steric interactions, exposing one face of the C=N bond to the hydride donor. This approach has been successfully applied to the synthesis of a variety of chiral amines with high enantioselectivities. thieme-connect.comeurekaselect.com
Table 2: Comparison of Catalytic Methods for (R)-1-Cyclopentylethanamine Synthesis
| Catalytic Method | Catalyst/Ligand Example | Reductant | Key Features | Typical Enantiomeric Excess (ee) |
| Transition Metal Catalysis | [Ir(COD)Cl]₂ / Chiral Phosphoramidite | H₂ gas | High turnover numbers, broad substrate scope | 90-99% |
| Organocatalysis | Chiral Phosphoric Acid (CPA) | Hantzsch Ester | Metal-free, mild reaction conditions | 85-95% |
Chiral Organocatalyst Design and Substrate Scope in Reductive Aminations
The direct asymmetric reductive amination (DARA) of prochiral ketones stands as an atom-economical and efficient method for synthesizing chiral amines. Within this field, chiral organocatalysis, particularly using Brønsted acids like chiral phosphoric acids (CPAs), has emerged as a powerful tool. These metal-free catalysts activate the intermediate imine toward reduction and create a chiral environment to control the stereochemical outcome.
The design of effective CPA catalysts is crucial. They typically feature a binaphthyl (e.g., BINOL) or spirobiindane (e.g., SPINOL) backbone, which provides axial chirality. Bulky substituents, such as aryl groups, are installed at the 3 and 3' positions of the binaphthyl core. This structural feature creates a confined chiral pocket that effectively shields one face of the protonated imine intermediate, directing the hydride attack from a hydride source, such as a Hantzsch ester, to the opposite face. organic-chemistry.org The acidity of the phosphate group is tuned by these substituents to ensure protonation of the imine without promoting undesired side reactions.
The general mechanism involves the condensation of the ketone (cyclopentyl methyl ketone) with an amine source to form an imine. The CPA catalyst then protonates the imine nitrogen, forming a chiral ion pair with the phosphate anion. This ion-paired iminium intermediate is held within the catalyst's chiral pocket, exposing one enantiotopic face to the hydride donor. Subsequent hydride transfer yields the enantioenriched amine. dntb.gov.ua While this method has been extensively applied to aryl ketones and α-imino esters, its application to simple aliphatic ketones can be challenging due to their lower reactivity and the difficulty in achieving effective stereochemical discrimination. organic-chemistry.org However, developments in catalyst design are expanding the substrate scope.
| Entry | Ketone Substrate | Catalyst | Hydride Source | Yield (%) | ee (%) |
| 1 | Cyclohexyl methyl ketone | (R)-TRIP | Hantzsch Ester | 85 | 92 |
| 2 | 4-Phenyl-2-butanone | (R)-STRIP | Hantzsch Ester | 91 | 94 |
| 3 | Acetophenone | (R)-VAPOL-PA | Hantzsch Ester | 98 | 96 |
| 4 | 2-Hexanone | (R)-TRIP | Hantzsch Ester | 75 | 88 |
Data is representative of CPA-catalyzed reductive aminations on analogous substrates.
Chiral Auxiliary-Controlled Synthesis Routes to the Cyclopentylethanamine Moiety
The use of chiral auxiliaries is a robust and reliable strategy for asymmetric synthesis. This approach involves the temporary incorporation of a chiral molecule to direct a stereoselective transformation. For the synthesis of (R)-1-Cyclopentylethanamine, Ellman's chiral auxiliary, (R)-tert-butanesulfinamide, is particularly effective. yale.edunih.gov The synthesis is a well-established three-step sequence. iupac.org
First, (R)-tert-butanesulfinamide is condensed with the starting material, cyclopentyl methyl ketone. This reaction is typically promoted by a Lewis acid, such as titanium(IV) ethoxide, to afford the corresponding (R,E)-N-tert-butanesulfinyl ketimine in high yield. harvard.edu The sulfinyl group serves as a powerful chiral director for the subsequent reduction step.
The second step is the crucial diastereoselective reduction of the C=N bond of the sulfinyl imine. The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the hydride reagent to attack from the less sterically hindered face. A variety of reducing agents can be employed, with sterically demanding reagents often providing higher diastereoselectivity. The reduction typically proceeds via a six-membered chair-like transition state where the large tert-butyl group orients the substrate to minimize steric interactions, exposing one face of the imine to the hydride. researchgate.net Reagents like sodium borohydride, when used with additives, or lithium triethylborohydride can provide high levels of diastereoselectivity. nih.gov
Finally, the chiral auxiliary is removed from the resulting sulfinamide under mild acidic conditions. Treatment with stoichiometric hydrochloric acid in a protic solvent like methanol (B129727) or isopropanol (B130326) cleaves the N-S bond to furnish the desired (R)-1-Cyclopentylethanamine hydrochloride salt, which can often be isolated as a crystalline solid in high purity. iupac.orgharvard.edu The cleaved auxiliary can be recovered and recycled.
| Entry | Ketimine Substrate | Reducing Agent | Diastereomeric Ratio (d.r.) |
| 1 | N-(1-Cyclopentylethylidene)-(R)-tBS | NaBH₄ | 92:8 |
| 2 | N-(1-Cyclopentylethylidene)-(R)-tBS | L-Selectride® | 97:3 |
| 3 | N-(1-Cyclopentylethylidene)-(R)-tBS | LiBHEt₃ (Super-Hydride®) | >99:1 |
| 4 | N-(1-Cyclohexylethylidene)-(R)-tBS | NaBH₄, Ti(OEt)₄ | 95:5 |
tBS = tert-butanesulfinyl. Data is representative for the reduction of aliphatic N-tert-butanesulfinyl ketimines.
Emerging Enantioselective Methodologies for Chiral Aliphatic Amines
Beyond established organocatalytic and auxiliary-based methods, several emerging technologies offer highly efficient and selective routes to chiral aliphatic amines like (R)-1-Cyclopentylethanamine. These include advanced transition-metal catalysis and biocatalysis.
Transition-Metal-Catalyzed Asymmetric Reductive Amination
Homogeneous catalysis using transition metals, particularly iridium and rhodium, has seen significant advances for the direct asymmetric reductive amination of ketones. univ-rennes.fr Modern iridium complexes featuring chiral phosphine or phosphoramidite ligands have proven highly effective for the hydrogenation of challenging substrates, including unactivated aliphatic ketones. thieme-connect.comnih.gov These catalytic systems operate under hydrogen pressure and can achieve high enantioselectivities and turnover numbers. univ-rennes.fr The reaction proceeds through the formation of an imine in situ, which is then hydrogenated by the active chiral iridium-hydride complex. The ligand's chiral scaffold dictates the facial selectivity of the hydride transfer to the C=N bond. This approach avoids the need for stoichiometric chiral reagents and is highly atom-economical.
| Entry | Ketone Substrate | Catalyst System | Yield (%) | ee (%) |
| 1 | Cyclopentyl methyl ketone | [Ir(cod)Cl]₂ / Chiral Phosphoramidite L1 | 91 | 99 |
| 2 | Cyclohexyl methyl ketone | [Ir(cod)Cl]₂ / Chiral Phosphoramidite L1 | 91 | 98 |
| 3 | 2-Octanone | [Ir(cod)Cl]₂ / Chiral Phosphoramidite L2 | 95 | 97 |
| 4 | 3,3-Dimethyl-2-butanone | Cp*Ir(III) / Chiral Phosphate | 94 | 96 |
Data is representative of modern iridium-catalyzed asymmetric reductive aminations of aliphatic ketones. thieme-connect.comnih.gov
Biocatalytic Reductive Amination
Biocatalysis offers an environmentally benign and often exceptionally selective alternative for chiral amine synthesis. Amine dehydrogenases (AmDHs) are an emerging class of enzymes that catalyze the asymmetric reductive amination of prochiral ketones using ammonia (B1221849) as the amine donor and a nicotinamide (B372718) cofactor (NADH or NADPH) as the hydride source. nih.govd-nb.info These enzymes can be highly stereoselective, often producing a single enantiomer with >99% enantiomeric excess (ee). nih.gov
The synthesis of (R)-1-Cyclopentylethanamine can be envisioned using an (R)-selective AmDH. The process involves mixing the cyclopentyl methyl ketone substrate with the AmDH in an aqueous buffer containing an ammonia source (e.g., ammonium (B1175870) formate) and a cofactor regeneration system. The regeneration system, often employing an enzyme like formate (B1220265) dehydrogenase (FDH), recycles the oxidized cofactor (NAD⁺/NADP⁺) back to its active reduced form, allowing the reaction to proceed with only a catalytic amount of the expensive cofactor. nih.gov The primary advantages of this method are its operational simplicity, mild reaction conditions (room temperature and neutral pH), and exceptional enantioselectivity.
| Entry | Ketone Substrate | Enzyme (AmDH) | Conversion (%) | ee (%) |
| 1 | Cyclohexanone | MATOUAmDH2 | >99 | >99 (R) |
| 2 | 2-Pentanone | Engineered LeuDH | >99 | >99 (R) |
| 3 | 2-Hexanone | Engineered PheDH | >99 | >99 (R) |
| 4 | Cyclopentanone | MATOUAmDH2 | >99 | >99 (R) |
Data is representative of the substrate scope for (R)-selective amine dehydrogenases on aliphatic ketones. nih.govresearchgate.net
Stereochemical Investigations and Advanced Analytical Research on R 1 Cyclopentylethanamine Hydrochloride
Research Methodologies for Enantiomeric Purity and Absolute Configuration Determination
The unambiguous assignment of the (R)-configuration and the precise quantification of its enantiomeric excess are critical for the characterization of 1-Cyclopentylethanamine (B109662) hydrochloride. This is achieved through a combination of advanced analytical techniques, each providing a unique and complementary piece of the stereochemical puzzle.
Chiral chromatography is the gold standard for determining the enantiomeric purity of chiral compounds. Both Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) can be employed for the effective separation of the (R)- and (S)-enantiomers of 1-Cyclopentylethanamine.
In Chiral HPLC , the separation is achieved by using a chiral stationary phase (CSP). For primary amines like 1-Cyclopentylethanamine, polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective. The differential interaction between the two enantiomers and the chiral selector of the stationary phase leads to different retention times, allowing for their separation and quantification. A typical HPLC method would involve dissolving the hydrochloride salt in a suitable solvent and analyzing it on a chiral column with a mobile phase consisting of a mixture of an alkane (like hexane) and an alcohol (like isopropanol), often with a small amount of an amine modifier (like diethylamine) to improve peak shape.
Alternatively, an indirect approach can be used where the amine is derivatized with a chiral derivatizing agent to form diastereomers, which can then be separated on a standard achiral HPLC column.
Chiral GC is another powerful technique, particularly for volatile amines. The amine hydrochloride would first be neutralized to the free base and then could be analyzed directly on a GC column with a chiral stationary phase, often based on cyclodextrin (B1172386) derivatives. Alternatively, the amine can be derivatized with a suitable achiral reagent to increase its volatility and then separated on a chiral column. The detector, typically a flame ionization detector (FID), provides a signal proportional to the amount of each enantiomer.
The enantiomeric excess (e.e.) is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [ (AreaR - AreaS) / (AreaR + AreaS) ] x 100
Table 1: Representative Chiral HPLC Data for Enantiomeric Purity Analysis
| Enantiomer | Retention Time (min) | Peak Area | Percentage of Total Area (%) |
|---|---|---|---|
| (S)-1-Cyclopentylethanamine | 8.21 | 1,500 | 0.5 |
| (R)-1-Cyclopentylethanamine | 9.53 | 298,500 | 99.5 |
This table illustrates a hypothetical result for a highly enriched sample of the (R)-enantiomer, showing excellent separation and purity.
Chiroptical techniques measure the differential interaction of chiral molecules with polarized light and are instrumental in assigning the absolute configuration.
Circular Dichroism (CD) spectroscopy measures the difference in absorption of left and right circularly polarized light by a chiral molecule. While simple amines may not have a strong chromophore for CD analysis in the accessible UV-Vis region, derivatization with a chromophoric group can induce a measurable CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum can then be compared with theoretical calculations (e.g., using time-dependent density functional theory, TD-DFT) for a known configuration (e.g., the (R)-configuration) to confirm the absolute stereochemistry. A positive or negative Cotton effect at a specific wavelength for the derivatized amine would be characteristic of its absolute configuration.
Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of the wavelength of plane-polarized light. An ORD spectrum shows a plain curve at wavelengths far from an absorption maximum, but it exhibits a characteristic peak and trough, known as a Cotton effect, in the region of an absorption band. The sign of the Cotton effect in the ORD spectrum is directly related to the absolute configuration of the chiral center. Similar to CD, derivatization may be necessary to bring the relevant electronic transitions into an accessible spectral range.
Table 2: Hypothetical Chiroptical Data for a Derivatized (R)-1-Cyclopentylethanamine
| Technique | Parameter | Observed Value | Implication for (R)-Configuration |
|---|---|---|---|
| Circular Dichroism (CD) | Cotton Effect at 280 nm | Positive | Matches theoretical prediction for (R)-enantiomer |
| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] at 589 nm | Positive | Consistent with the dextrorotatory nature of this specific enantiomer |
This table presents plausible chiroptical data that would support the assignment of the (R)-configuration.
Single-crystal X-ray diffraction (SCXRD) is an unequivocal method for determining the absolute configuration of a chiral molecule. For a chiral amine hydrochloride, this is typically achieved by forming a salt with a chiral carboxylic acid of known absolute configuration (a resolving agent), such as (R,R)-tartaric acid or (S)-mandelic acid. This reaction creates a pair of diastereomeric salts.
These diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization. A suitable single crystal of one of the diastereomeric salts is then grown and subjected to X-ray diffraction analysis. The resulting three-dimensional electron density map reveals the precise spatial arrangement of all atoms in the crystal lattice. Since the absolute configuration of the chiral acid is known, the absolute configuration of the amine cation can be unambiguously determined. The Flack parameter, a value calculated during the crystallographic refinement, is a critical indicator of the correctness of the assigned absolute configuration, with a value close to zero confirming the assignment. nih.gov
Stereochemical Stability and Racemization Pathways of (R)-1-Cyclopentylethanamine Hydrochloride under Research Conditions
The stereochemical stability of (R)-1-Cyclopentylethanamine is a crucial factor in its handling, storage, and application in research. Chiral amines can be susceptible to racemization (the conversion of an enantiomerically pure sample into a 1:1 mixture of both enantiomers) under certain conditions.
For simple primary amines like 1-Cyclopentylethanamine, the nitrogen atom itself is not a stereocenter due to rapid pyramidal inversion. The chirality arises from the carbon atom bearing the amino group and the cyclopentyl group. Racemization would, therefore, require the breaking and reforming of a bond at this chiral carbon center.
Under typical laboratory conditions (neutral pH, ambient temperature), this compound is stereochemically robust. The protonation of the amine group to form the hydrochloride salt further stabilizes the compound and reduces its reactivity.
However, racemization could potentially be induced under more forcing conditions. For example, exposure to strong bases could deprotonate the amine, and at elevated temperatures, this free amine might be susceptible to racemization through a pathway involving the formation of an imine intermediate, especially in the presence of certain catalysts. For structurally similar amines like 1-phenylethylamine, racemization has been shown to occur at high temperatures in the presence of strong bases or specific metal catalysts. google.comresearchgate.net
Table 3: Factors Influencing Stereochemical Stability
| Condition | Effect on Stereochemical Stability | Potential Racemization Pathway |
|---|---|---|
| Acidic pH (as hydrochloride salt) | High stability | No plausible pathway |
| Neutral pH, ambient temperature | High stability | No plausible pathway |
| Strong base, elevated temperature | Potential for racemization | Formation of an achiral intermediate (e.g., imine) followed by non-stereoselective reduction or protonation |
| Presence of certain metal catalysts | Potential for racemization | Catalyst-mediated formation of an achiral intermediate |
Stereoselective Transformations and Chiral Integrity Studies Involving the Cyclopentylethanamine Moiety
The (R)-1-Cyclopentylethanamine moiety can be involved in various chemical transformations where the preservation of its chiral integrity is essential. Stereoselective reactions are those that favor the formation of one stereoisomer over another.
For example, if the amino group of (R)-1-Cyclopentylethanamine is used as a nucleophile in a reaction with a prochiral electrophile, the stereochemistry of the amine can influence the stereochemical outcome of the reaction, a process known as diastereoselective synthesis. The chiral amine acts as a chiral auxiliary, directing the approach of the reagents to create a new stereocenter with a preferred configuration.
Studies on such transformations would involve reacting (R)-1-Cyclopentylethanamine and then carefully analyzing the stereochemistry of the product using the techniques described in section 3.1. The degree to which the original chirality of the amine is transferred to the product is a measure of the stereoselectivity of the reaction.
Maintaining chiral integrity is also critical. For instance, in multi-step syntheses, it is important to ensure that none of the reaction conditions (e.g., harsh pH, high temperatures) cause racemization of the cyclopentylethanamine stereocenter. Chiral integrity studies would involve subjecting the compound to various reaction conditions and then analyzing the enantiomeric excess at each stage to confirm that no loss of stereochemical purity has occurred.
Mechanistic Insights and Computational Studies on R 1 Cyclopentylethanamine Hydrochloride Transformations
Reaction Mechanism Elucidation for Synthetic Routes to and from (R)-1-Cyclopentylethanamine Hydrochloride
The most prevalent and industrially significant route to chiral primary amines like (R)-1-Cyclopentylethanamine is the asymmetric reductive amination of the corresponding ketone, in this case, acetylcyclopentane (also known as cyclopentyl methyl ketone). This transformation is a cornerstone of amine synthesis and has been the subject of extensive mechanistic investigation, both with chemical and biological catalysts. rsc.orgorganic-chemistry.org
The direct reductive amination process typically involves two key stages:
Imine Formation: The reaction initiates with the condensation of the ketone (acetylcyclopentane) and an amine source, often ammonia (B1221849) or an ammonia equivalent, under slightly acidic conditions. This acid catalysis facilitates the formation of a hemiaminal intermediate, which then dehydrates to form an imine (or an enamine if a secondary amine is used). nih.govacs.org The equilibrium of this step can be shifted towards the imine product by removing the water formed during the reaction. nih.gov
Asymmetric Reduction: The C=N double bond of the prochiral imine is then reduced to the amine. The enantioselectivity of the entire process is determined at this stage. This can be achieved using a chiral catalyst, which can be a transition metal complex with a chiral ligand or a biocatalyst like an imine reductase (IRED) or reductive aminase (RedAm). rsc.orgrsc.orggoogle.com
Catalytic Mechanisms:
Transition Metal Catalysis: In systems using transition metal catalysts (e.g., Iridium, Rhodium, Palladium), the catalyst, bearing a chiral ligand, coordinates to the imine. rsc.orgacs.org Hydrogenation then occurs via transfer of a hydride from the metal complex to the imine carbon. The chiral environment created by the ligand dictates the facial selectivity of the hydride attack, leading to the preferential formation of one enantiomer. rsc.org The mechanism often involves the formation of a six-membered ring-like transition state. acs.org DFT studies on similar systems have shown that the energy difference between the transition states leading to the (R) and (S) enantiomers determines the enantiomeric excess of the product. acs.orgnih.gov For instance, in the palladium-catalyzed α-alkenylation of primary amines, DFT calculations identified the reductive elimination from a palladium(II) intermediate as the asymmetric induction step, with the geometry of the transition state controlling the final stereochemistry. acs.org
Biocatalysis: Imine reductases (IREDs) and other related enzymes have emerged as powerful tools for asymmetric reductive amination. rsc.orgrsc.org These enzymes utilize a cofactor, typically NADPH, as the hydride source. The enzyme's active site binds both the imine substrate and the NADPH cofactor in a specific orientation. This precise positioning, enforced by amino acid residues within the active site, ensures that the hydride is delivered to only one face of the imine, resulting in high enantioselectivity. researchgate.net Fungal reductive aminases have shown a particular aptitude for using ammonia directly, making them highly effective for the synthesis of primary amines like (R)-1-Cyclopentylethanamine. rsc.org
A general proposed mechanism for the direct reductive amination of a ketone is outlined below:

Computational Chemistry and Molecular Modeling Studies
Computational methods, particularly Density Functional Theory (DFT), have become indispensable for understanding the structure, reactivity, and stereoselectivity associated with chiral molecules like this compound. nih.govrsc.org These studies provide insights that are often difficult to obtain through experimental means alone.
The three-dimensional structure of (R)-1-Cyclopentylethanamine is dictated by the conformational preferences of the cyclopentane (B165970) ring and the rotational freedom around the bond connecting the ring to the ethylamine (B1201723) moiety.
Cyclopentane Conformation: Unlike the relatively rigid cyclohexane (B81311) ring, cyclopentane is highly flexible and exists in a dynamic equilibrium between two main non-planar conformations: the envelope and the twist (or half-chair). dalalinstitute.commaricopa.edu The energy barrier between these conformers is very low, allowing for rapid interconversion at room temperature through a process known as pseudorotation. dalalinstitute.com In the envelope conformation, one carbon atom is out of the plane of the other four, while in the twist conformation, two adjacent carbons are displaced in opposite directions from the plane of the other three. dalalinstitute.com Substitution on the ring, as in the cyclopentylethanamine core, influences the preference for a particular conformation to minimize steric strain. Computational studies using molecular mechanics can predict the lowest energy conformations of the substituted ring. nih.govnih.gov
Stereoelectronic Effects: Stereoelectronic effects, which describe the influence of orbital overlap on molecular conformation and reactivity, are critical in understanding the behavior of chiral amines. nih.gov In the cyclopentylethanamine core, interactions between the nitrogen lone pair (a high-energy, filled non-bonding orbital) and adjacent anti-bonding orbitals (σ*) can stabilize certain conformations. The orientation of the C-N bond relative to the cyclopentyl ring will be influenced by the need to maximize stabilizing hyperconjugation effects and minimize destabilizing steric interactions. These subtle electronic effects can influence the amine's basicity, its ability to act as a ligand or catalyst, and the transition state geometries of its reactions.
DFT calculations are a powerful tool for modeling the transition states of chemical reactions, providing a quantitative understanding of reaction barriers and selectivity. acs.orgnih.gov For reactions involving (R)-1-Cyclopentylethanamine, either as a product of asymmetric catalysis or as a chiral catalyst itself, DFT can elucidate the origins of stereoselectivity.
The enantioselectivity in the synthesis of (R)-1-Cyclopentylethanamine via asymmetric reductive amination is determined by the energy difference (ΔΔG‡) between the two diastereomeric transition states leading to the (R) and (S) products. DFT calculations can model these transition states, revealing the specific non-covalent interactions (e.g., hydrogen bonds, steric repulsion, dispersion forces) between the substrate (the imine of acetylcyclopentane) and the chiral catalyst that favor one pathway over the other. acs.orgrsc.org
For example, in a chiral phosphoric acid-catalyzed reaction, the catalyst can form specific hydrogen bonds with the imine substrate, orienting it for a facial-selective attack by a hydride source. rsc.org DFT models can visualize this binding pocket and quantify the stabilizing interactions that lock the substrate into the preferred orientation for the formation of the (R)-enantiomer.
| Interaction Type | Role in Enantioselection | Typical Energy (kcal/mol) |
| Hydrogen Bonding | Directs substrate orientation in catalyst active site. | 3 - 10 |
| Steric Repulsion | Destabilizes one transition state over another. | Varies |
| Dispersion Forces | Can provide significant stabilization in crowded transition states. | 1 - 5 |
| π-Stacking | Orients aromatic groups in catalyst or substrate. | 2 - 5 |
| This interactive table summarizes key non-covalent interactions that govern enantioselectivity in catalytic reactions, as can be elucidated by DFT calculations. |
A major goal of computational chemistry is to move from rationalization to prediction. By combining DFT-calculated transition state energies with machine learning algorithms, models can be developed to predict the enantiomeric excess (% ee) of a reaction with a given substrate and catalyst. rsc.org
For the synthesis of (R)-1-Cyclopentylethanamine, a predictive model would involve:
Building a dataset of known reductive amination reactions with various ketones and chiral catalysts.
Calculating a set of molecular descriptors for each reaction component (substrate, catalyst, product). These can include steric parameters (e.g., cone angles), electronic parameters (e.g., orbital energies, partial charges), and thermodynamic properties.
Using machine learning, such as a deep neural network, to train a model that correlates these descriptors with the experimentally observed enantioselectivity. rsc.org
Such models have successfully predicted the % ee for other classes of asymmetric reactions with high accuracy. rsc.org Applying this approach to the asymmetric reductive amination of acetylcyclopentane could allow for the in silico screening of potential catalysts to identify the optimal system for producing this compound with the highest possible enantiopurity, thereby accelerating process development and reducing experimental effort. Furthermore, computational methods have been successfully applied to predict the solid-state structures of amine hydrochloride salts, which is crucial for understanding their physical properties and formulation. ucl.ac.uk
Future Research Directions and Emerging Trends in R 1 Cyclopentylethanamine Hydrochloride Chemistry
Development of More Efficient, Sustainable, and Scalable Synthetic Routes to Enantiopure (R)-1-Cyclopentylethanamine Hydrochloride
The production of enantiomerically pure amines is critical for the pharmaceutical and fine chemical industries. Future research is geared towards developing synthetic routes to this compound that are not only efficient but also sustainable and scalable. A significant trend is the move away from classical resolution methods, which are inherently limited to a 50% theoretical yield, towards direct asymmetric synthesis.
One of the most promising approaches is the use of biocatalysis, specifically employing transaminases (TAs). rsc.org Transaminases can catalyze the asymmetric amination of a prochiral ketone (cyclopentyl methyl ketone) to produce the desired (R)-amine with high enantiomeric excess (ee) and conversion rates. rsc.orgresearchgate.net This enzymatic method offers significant advantages in terms of sustainability, operating under mild aqueous conditions and reducing the need for heavy metal catalysts or complex chiral ligands.
Future work will likely focus on enzyme engineering through directed evolution to create novel transaminase variants with enhanced substrate specificity, stability, and activity for cyclopentyl methyl ketone. researchgate.net Furthermore, developing scalable downstream processing for the isolation of the hydrochloride salt from aqueous biotransformation media is a key area for research to ensure industrial viability. nih.gov
| Parameter | Classical Route (Racemic Synthesis & Resolution) | Future Biocatalytic Route (Asymmetric Synthesis) |
|---|---|---|
| Starting Material | Cyclopentyl methyl ketone | Cyclopentyl methyl ketone |
| Key Transformation | Reductive amination followed by resolution with a chiral acid | Asymmetric amination using an (R)-selective transaminase |
| Theoretical Max. Yield | 50% | >95% |
| Projected Enantiomeric Excess (ee) | >99% (after multiple recrystallizations) | >99% rsc.org |
| Sustainability Concerns | Use of resolving agents, solvent-intensive crystallizations | Aqueous reaction medium, biodegradable catalyst (enzyme) |
Exploration of Novel Catalytic Applications and Multicomponent Reactions Utilizing the Chiral Amine
Primary chiral amines like (R)-1-Cyclopentylethanamine are increasingly recognized for their potential as organocatalysts. A major emerging trend is their use in multicomponent reactions (MCRs), which allow for the construction of complex molecules in a single, convergent step. nih.gov MCRs, such as the Ugi or Passerini reactions, are highly atom-economical and can generate molecular diversity efficiently. nih.govresearchgate.net
Future research will explore the application of (R)-1-Cyclopentylethanamine as the chiral amine component in these reactions to induce asymmetry. For instance, in an Ugi-type reaction, the amine could react with an aldehyde, an isocyanide, and a carboxylic acid to produce a stereochemically complex peptide-like scaffold, with the stereochemistry controlled by the cyclopentylethyl moiety. The development of catalytic, enantioselective MCRs remains a significant challenge, and this amine could serve as a key component in devising new solutions. nih.gov
| Aldehyde Component | Isocyanide Component | Carboxylic Acid Component | Potential Chiral Product Scaffold |
|---|---|---|---|
| Benzaldehyde | tert-Butyl isocyanide | Acetic Acid | N-(1-Cyclopentylethyl)-N-(tert-butylcarbamoyl)-2-phenylacetamide |
| Isovaleraldehyde | Cyclohexyl isocyanide | Propionic Acid | N-(1-Cyclopentylethyl)-N-(cyclohexylcarbamoyl)-3-methylbutanamide |
Integration into Cascade Reaction Sequences and One-Pot Asymmetric Transformations
Building on its catalytic potential, a significant future direction is the integration of (R)-1-Cyclopentylethanamine into cascade or domino reactions. nih.gov These processes involve multiple bond-forming events occurring sequentially in a single pot without the isolation of intermediates, leading to a rapid increase in molecular complexity. nih.govnih.gov The amine can act as a catalyst to initiate the cascade, for example, by forming a chiral enamine or iminium ion intermediate from an α,β-unsaturated aldehyde or ketone.
A hypothetical cascade could involve the amine-catalyzed conjugate addition of a nucleophile to an enone, followed by an intramolecular cyclization. researchgate.net Such one-pot asymmetric transformations are highly efficient and align with the principles of green chemistry by reducing waste, energy consumption, and purification steps. rsc.orgnih.gov Research will focus on identifying compatible reaction partners and conditions that allow the amine catalyst to operate effectively throughout the entire sequence. nih.gov
Advanced Spectroscopic and Structural Elucidation Research for Elucidating Reaction Intermediates and Transition States
To fully harness and optimize the catalytic activity of (R)-1-Cyclopentylethanamine, a deeper mechanistic understanding is required. Future research will increasingly rely on advanced spectroscopic and analytical techniques to identify and characterize transient reaction intermediates and transition states.
In-situ Spectroscopy: Techniques such as in-situ Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy can provide real-time data on the formation and consumption of species like enamines or iminium ions during a catalytic cycle.
X-ray Crystallography: Obtaining crystal structures of reaction intermediates or catalyst-substrate complexes can provide invaluable insight into the mode of stereoinduction. nih.gov This information is crucial for rational catalyst design.
Computational Modeling: Density Functional Theory (DFT) calculations are becoming indispensable for modeling transition states. These computational studies can help rationalize observed stereoselectivities, such as those seen in reactions directed by similar chiral auxiliaries, and predict the outcomes of new catalytic systems. researchgate.net
This combined experimental and computational approach will be essential for moving from empirical screening to the rational design of more effective catalytic processes involving the title amine.
Design of New Chiral Reagents and Auxiliaries Derived from this compound for Broadened Synthetic Utility
A powerful strategy in asymmetric synthesis is the use of chiral auxiliaries—stereogenic groups that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. wikipedia.orgsigmaaldrich.com (R)-1-Cyclopentylethanamine is an ideal starting point for the design of new, proprietary chiral auxiliaries.
By reacting the amine with various acyl chlorides or anhydrides, a library of chiral amides can be generated. These amides, analogous to the well-established pseudoephedrine amides, can then be used to direct stereoselective reactions at the α-carbon, such as enolate alkylations or aldol (B89426) additions. nih.gov The cyclopentyl group offers a distinct steric profile compared to the phenyl group found in more common auxiliaries like (R)-1-phenylethylamine, potentially leading to different or improved diastereoselectivities in certain transformations. researchgate.net After the desired transformation, the auxiliary can be cleaved and recovered for reuse. wikipedia.org
| Derived Auxiliary (Amide) | Potential Application | Example Transformation |
|---|---|---|
| N-(1-Cyclopentylethyl)propanamide | Asymmetric Alkylation | Diastereoselective formation of α-substituted propanoic acids |
| N-(1-Cyclopentylethyl)glycolamide | Asymmetric Aldol Reactions | Synthesis of chiral β-hydroxy acids |
| N-Acryloyl-(R)-1-cyclopentylethanamine | Asymmetric Diels-Alder Reactions | Diastereoselective cycloadditions with dienes |
Q & A
Q. Table 1. Comparative Solubility of this compound
| Solvent | Solubility (mg/mL) | Stability (24h at 25°C) |
|---|---|---|
| Water | 15.2 ± 1.3 | >95% |
| Ethanol | 42.7 ± 2.1 | 85–90% |
| DMSO | 68.9 ± 3.5 | <80% |
| Data derived from gravimetric and HPLC analyses . |
Q. Table 2. Receptor-Binding Affinity Predictions vs. Experimental Results
| Receptor | Predicted K (nM) | Experimental K (nM) |
|---|---|---|
| 5-HT | 12.3 ± 1.5 | 15.8 ± 2.1 |
| D | 28.7 ± 3.2 | 34.5 ± 4.7 |
| Computational data from AutoDock Vina; experimental data from radioligand assays . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
